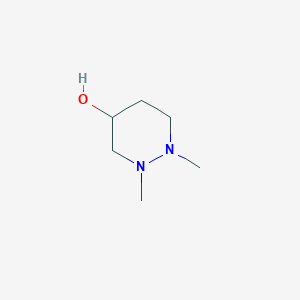
1,2-Dimethyldiazinan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyldiazinan-4-ol, also known as DMDO, is a heterocyclic organic compound that has been used in various scientific research applications. It is an oxidizing agent that has gained attention due to its unique properties and potential for use in organic synthesis.
Mecanismo De Acción
1,2-Dimethyldiazinan-4-ol acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of the corresponding oxidized product. The reaction mechanism involves the formation of a nitrogen-oxygen bond, which is then cleaved to form the oxidized product.
Efectos Bioquímicos Y Fisiológicos
1,2-Dimethyldiazinan-4-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause skin and eye irritation upon contact. 1,2-Dimethyldiazinan-4-ol should be handled with care and appropriate safety measures should be taken.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dimethyldiazinan-4-ol has several advantages as an oxidizing agent in organic synthesis. It is a mild and selective oxidizing agent that can be used in various reaction conditions. 1,2-Dimethyldiazinan-4-ol is also easy to handle and store. However, it has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and application of 1,2-Dimethyldiazinan-4-ol. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of new applications of 1,2-Dimethyldiazinan-4-ol in organic synthesis. Additionally, further studies on the biochemical and physiological effects of 1,2-Dimethyldiazinan-4-ol are needed to ensure safe handling and use in laboratory settings.
Métodos De Síntesis
1,2-Dimethyldiazinan-4-ol can be synthesized using various methods, including the reaction of dimethylamine and nitric oxide, or the reaction of dimethylamine and nitrous acid. The latter method is preferred due to its simplicity and effectiveness. The reaction takes place at room temperature and produces a high yield of 1,2-Dimethyldiazinan-4-ol.
Aplicaciones Científicas De Investigación
1,2-Dimethyldiazinan-4-ol has been used in various scientific research applications, including as an oxidizing agent in organic synthesis. It has been found to be effective in the oxidation of alcohols, alkenes, and sulfides. 1,2-Dimethyldiazinan-4-ol has also been used in the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
132846-57-2 |
|---|---|
Nombre del producto |
1,2-Dimethyldiazinan-4-ol |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1,2-dimethyldiazinan-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3 |
Clave InChI |
LVNCVRHFVVHJLR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)O |
SMILES canónico |
CN1CCC(CN1C)O |
Sinónimos |
4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



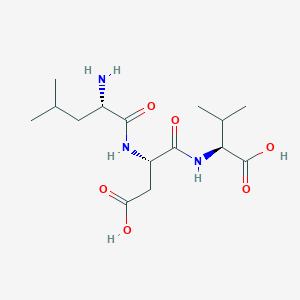

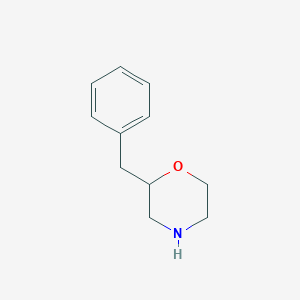
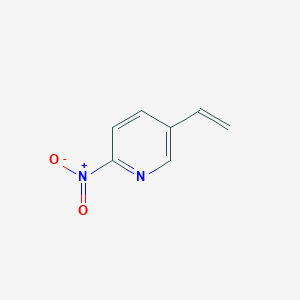
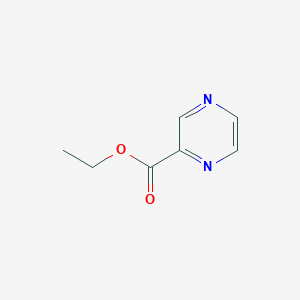
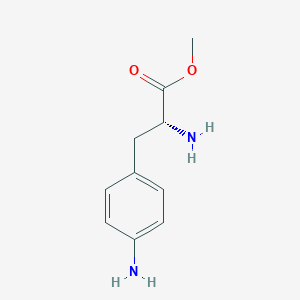
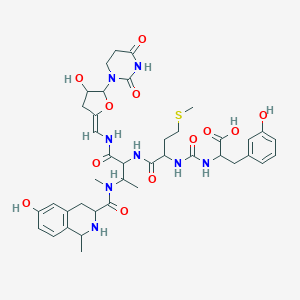


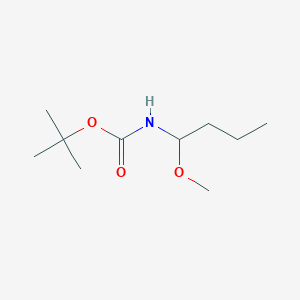
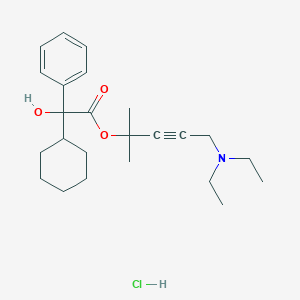
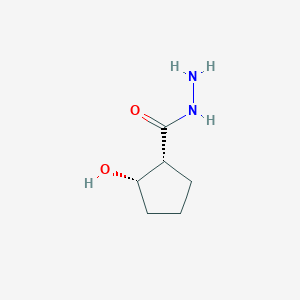

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)